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Compound of Interest

Compound Name:
(S)-Tert-butyl (2-

aminopropyl)carbamate

Cat. No.: B569187 Get Quote

(S)-Tert-butyl (2-aminopropyl)carbamate, a chiral building block of significant interest in

medicinal chemistry, plays a pivotal role in the synthesis of complex molecular architectures for

drug discovery and development. This technical guide provides an in-depth overview of its

molecular structure, physicochemical properties, synthesis, and applications, with a focus on its

utility for researchers, scientists, and drug development professionals.

Molecular Structure and Identification
(S)-Tert-butyl (2-aminopropyl)carbamate, also known by its IUPAC name tert-butyl N-[(2S)-2-

aminopropyl]carbamate, is a carbamate derivative featuring a stereocenter at the second

carbon of the propyl chain. This chirality is a crucial feature, as it allows for the synthesis of

stereochemically pure pharmaceuticals, which can lead to improved efficacy and reduced side

effects.[1]

Table 1: Chemical Identifiers
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Identifier Value

IUPAC Name tert-butyl N-[(2S)-2-aminopropyl]carbamate[1]

CAS Number 121103-15-9[1]

Molecular Formula C₈H₁₈N₂O₂[1]

Molecular Weight 174.24 g/mol [1]

SMILES CC(N)CNC(=O)OC(C)(C)C[1]

InChI Key UYNSYFDLTSSUNI-LURJTMIESA-N[1]

Physicochemical and Spectroscopic Data
Detailed experimental data for the physicochemical properties of (S)-tert-butyl (2-
aminopropyl)carbamate are not widely available in the public domain. However,

computational predictions and data from related compounds provide valuable insights.

Table 2: Physicochemical Properties (Computed)

Property Value

XLogP3 0.4

Topological Polar Surface Area (TPSA) 64.35 Å²

Hydrogen Bond Donor Count 2

Hydrogen Bond Acceptor Count 3

Rotatable Bond Count 4

Spectroscopic Data:

While specific spectra for (S)-tert-butyl (2-aminopropyl)carbamate are not readily found, the

expected spectral characteristics can be inferred from analogous structures.

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-

butyl group (a singlet around 1.4 ppm), the methyl group on the chiral center (a doublet), the
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methine proton at the chiral center, and the methylene protons adjacent to the nitrogen

atoms.

¹³C NMR: The carbon NMR spectrum would display distinct peaks for the carbons of the tert-

butyl group, the carbonyl carbon of the carbamate, and the three carbons of the propyl chain.

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for

N-H stretching of the primary amine and the carbamate, C=O stretching of the carbamate,

and C-H stretching of the alkyl groups.

Mass Spectrometry: The mass spectrum would show the molecular ion peak and

characteristic fragmentation patterns corresponding to the loss of the tert-butyl group and

other fragments.

Synthesis and Reactions
The synthesis of (S)-tert-butyl (2-aminopropyl)carbamate typically involves the protection of

one of the amino groups of (S)-1,2-diaminopropane. A common synthetic strategy is the

reaction of (S)-1,2-diaminopropane with di-tert-butyl dicarbonate (Boc₂O) under controlled

conditions to achieve selective mono-protection.

General Experimental Protocol for Synthesis
Materials:

(S)-1,2-diaminopropane

Di-tert-butyl dicarbonate (Boc₂O)

Dichloromethane (DCM) or other suitable aprotic solvent

Triethylamine (optional, as a base)

Procedure:

Dissolve (S)-1,2-diaminopropane in a suitable solvent like dichloromethane and cool the

solution in an ice bath.
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Slowly add a solution of di-tert-butyl dicarbonate (approximately 1 equivalent) in the same

solvent to the cooled diamine solution with stirring. The stoichiometry is critical to favor

mono-Boc protection.

The reaction mixture is typically stirred at a low temperature for a few hours and then

allowed to warm to room temperature overnight.

The reaction progress can be monitored by thin-layer chromatography (TLC).

Upon completion, the reaction mixture is washed with water and brine.

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is

removed under reduced pressure to yield the crude product.

Purification is typically achieved by column chromatography on silica gel.

Key Chemical Reactions
The chemical reactivity of (S)-tert-butyl (2-aminopropyl)carbamate is primarily dictated by

the free primary amine and the Boc-protected amine.

N-Alkylation and N-Arylation: The primary amine can readily undergo alkylation or arylation

reactions to introduce various substituents.

Amide Bond Formation: The primary amine can be acylated with carboxylic acids, acid

chlorides, or activated esters to form amide bonds, a key reaction in peptide synthesis and

the construction of more complex molecules.

Deprotection: The tert-butoxycarbonyl (Boc) protecting group can be easily removed under

acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid) to liberate the second

primary amine, allowing for further functionalization.[1]

Applications in Drug Development
(S)-Tert-butyl (2-aminopropyl)carbamate is a valuable chiral building block in the synthesis of

a variety of pharmaceutical agents, including those with anti-cancer and anti-viral (including

anti-AIDS) activities.[1] Its bifunctional nature, with one amine protected and the other free,

allows for sequential and controlled introduction of molecular complexity.
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While specific drug candidates synthesized directly from this building block are often

proprietary, its structural motif is incorporated into molecules designed to interact with specific

biological targets. The chirality of the molecule is paramount for achieving selective binding to

enzymes or receptors, which is a fundamental principle in modern drug design.

Role as a Chiral Linker and Scaffold
The diamine structure of (S)-tert-butyl (2-aminopropyl)carbamate makes it an excellent

candidate for use as a linker or scaffold in the design of novel therapeutics. After deprotection,

the resulting diamine can be used to connect two different pharmacophores, for instance, in the

development of PROTACs (Proteolysis Targeting Chimeras) or other bifunctional molecules.

Illustrative Experimental Workflow in Drug Discovery
The general workflow for utilizing (S)-tert-butyl (2-aminopropyl)carbamate in a drug

discovery program is outlined below.

Synthesis of Building Block Molecular Elaboration Biological Evaluation

(S)-1,2-diaminopropane Mono-Boc Protection (S)-Tert-butyl
(2-aminopropyl)carbamate

Functionalization of
Primary Amine Boc Deprotection Functionalization of

Second Amine Biological Screening Lead Optimization

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b569187#s-tert-butyl-2-aminopropyl-
carbamate-molecular-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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